molecular formula C12H10O2 B3052759 1-methylnaphthalene-2-carboxylic Acid CAS No. 4488-44-2

1-methylnaphthalene-2-carboxylic Acid

Cat. No.: B3052759
CAS No.: 4488-44-2
M. Wt: 186.21 g/mol
InChI Key: IDTDAMGQDWDZEU-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . It is a derivative of naphthalene, characterized by a methyl group at the first position and a carboxylic acid group at the second position on the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

1-methylnaphthalene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in microbial degradation pathways where specific bacterial species, such as those from the genera Pseudomonas and Bacillus, utilize it as a carbon source . These bacteria produce enzymes like naphthalene dioxygenase, which catalyzes the initial oxidation of naphthalene derivatives, including this compound . This interaction is crucial for the bioremediation of contaminated environments.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the compound induces the expression of genes involved in the degradation of aromatic hydrocarbons . This induction is mediated through regulatory proteins that sense the presence of the compound and activate the transcription of relevant genes. Additionally, the compound can impact cellular metabolism by serving as a substrate for energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and regulatory proteins. The compound is initially oxidized by naphthalene dioxygenase, leading to the formation of dihydrodiol intermediates . These intermediates are further processed by other enzymes, resulting in the cleavage of the aromatic ring and the formation of simpler metabolites that can enter central metabolic pathways . This sequential enzymatic degradation highlights the compound’s role in microbial catabolism of aromatic hydrocarbons.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Studies have shown that the compound can be relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and inflammation . These effects are dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure . Understanding the dosage effects is essential for assessing the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic hydrocarbons. The compound undergoes initial oxidation by naphthalene dioxygenase, followed by further enzymatic transformations that lead to the formation of metabolites such as salicylic acid and catechol . These metabolites can then enter central metabolic pathways, contributing to energy production and biosynthesis . The involvement of specific enzymes and cofactors in these pathways highlights the compound’s role in microbial metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . In microbial cells, the compound is taken up through membrane transporters that facilitate its entry into the cytoplasm . Once inside the cell, it can interact with various binding proteins that modulate its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and its role in cellular metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its degradation . Additionally, it may be targeted to specific cellular compartments through post-translational modifications or binding to targeting signals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using robust oxidizing agents and efficient catalysts to maximize yield and purity. The reaction conditions are optimized to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

1-Methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide, sodium bromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Naphthalene-2,3-dicarboxylic acid.

    Reduction: 1-Methylnaphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives.

Comparison with Similar Compounds

1-Methylnaphthalene-2-carboxylic acid can be compared with other naphthalene derivatives, such as:

Uniqueness: The methyl group can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

1-methylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDAMGQDWDZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372873
Record name 1-methylnaphthalene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4488-44-2
Record name 1-methylnaphthalene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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